2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a thienyl sulfonyl hydrazide moiety and a pyridinecarboxylic acid group.
Preparation Methods
The synthesis of 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid typically involves multiple steps. The synthetic route often starts with the preparation of the thienyl sulfonyl hydrazide intermediate, followed by its reaction with pyridinecarboxylic acid under specific conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmaceutical properties, including its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(2,5-Dihydro-1,1-dioxido-3-thienyl)sulfonyl]hydrazide 4-Pyridinecarboxylic Acid stands out due to its unique combination of a thienyl sulfonyl hydrazide moiety and a pyridinecarboxylic acid group. Similar compounds include other sulfonamides and hydrazides, which may have different substituents or functional groups, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C10H11N3O5S2 |
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Molecular Weight |
317.3 g/mol |
IUPAC Name |
N'-[(1,1-dioxo-2,5-dihydrothiophen-3-yl)sulfonyl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C10H11N3O5S2/c14-10(8-1-4-11-5-2-8)12-13-20(17,18)9-3-6-19(15,16)7-9/h1-5,13H,6-7H2,(H,12,14) |
InChI Key |
BWUDWGCQNKVVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CS1(=O)=O)S(=O)(=O)NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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